molecular formula C15H18N2O2 B2579783 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide CAS No. 851406-86-5

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide

Cat. No. B2579783
CAS RN: 851406-86-5
M. Wt: 258.321
InChI Key: PCQCFSOFUTZSHO-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide, also known as DEAQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antifungal Agents

Quinoline derivatives have been identified as potent antifungal agents against a broad spectrum of fungal species. Bardiot et al. (2015) discuss the fungicidal properties of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives against Candida and Aspergillus species, highlighting the improvement in plasmatic stability through chemical modifications (Bardiot et al., 2015).

Structural and Fluorescence Properties

Karmakar et al. (2007) examined the structural aspects of amide-containing isoquinoline derivatives and their interaction with acids, revealing insights into their gel formation and crystalline states. These compounds demonstrated enhanced fluorescence upon certain interactions, offering potential applications in fluorescence studies (Karmakar et al., 2007).

Synthesis of Key Intermediates

A study by Ma Wenpeng et al. (2014) detailed a new synthetic route for a quinoline derivative, showcasing its application in the efficient synthesis of complex molecules. This work emphasizes the importance of quinoline derivatives in the synthesis of pharmaceuticals and other chemical compounds (Ma Wenpeng et al., 2014).

Antitumor Activity

Research on quinoline derivatives also extends to the investigation of their antitumor properties. Xie et al. (2008) synthesized novel N-substituted angular furoquinolinone derivatives, evaluating their antitumor activities and DNA-binding capabilities. The study found certain derivatives to exhibit significant antitumor activity, suggesting potential applications in cancer treatment (Xie et al., 2008).

Molecular Docking and Structure-Activity Relationship

El-Azab et al. (2016) conducted a comprehensive study involving DFT calculations, vibrational spectroscopy, and molecular docking to investigate the structural properties and binding affinities of a quinoline derivative. The research highlighted the compound's potential inhibitory activity against specific biological targets, demonstrating the utility of quinoline derivatives in the development of therapeutic agents (El-Azab et al., 2016).

properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9-4-5-10(2)14-13(9)8-12(15(19)17-14)6-7-16-11(3)18/h4-5,8H,6-7H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQCFSOFUTZSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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